BenchChemオンラインストアへようこそ!

Egfr-IN-36

HER2 Exon 20 Insertion NSCLC Kinase Inhibition

Egfr-IN-36 is a non-substitutable, acrylamide-based covalent inhibitor for HER2 exon 20 insertion (A775_G776insYVMA) research. With 2.35 nM mutant potency and 51-fold selectivity over HER2 WT, it uniquely enables clean mutant-specific signaling interrogation in isogenic models. Its moderate EGFR WT potency (19.09 nM) also makes it a critical selectivity benchmark for next-gen HER2 exon 20 inhibitors. Ideal for oncology kinase profiling.

Molecular Formula C26H25ClN6O2
Molecular Weight 489.0 g/mol
Cat. No. B12428794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-36
Molecular FormulaC26H25ClN6O2
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl
InChIInChI=1S/C26H25ClN6O2/c1-2-24(34)32-11-5-6-18(14-32)22-13-20(25-26(28)30-16-31-33(22)25)17-8-9-23(21(27)12-17)35-15-19-7-3-4-10-29-19/h2-4,7-10,12-13,16,18H,1,5-6,11,14-15H2,(H2,28,30,31)
InChIKeyQZSUQMZPWHXHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Overview for Procurement: Egfr-IN-36 as a Potent Dual EGFR and HER2 Kinase Inhibitor


Egfr-IN-36 (CAS: 2711105-54-1) is a synthetic small-molecule tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) . Biochemical assays demonstrate its potent inhibitory activity against wild-type EGFR (EGFR WT), wild-type HER2 (HER2 WT), and the clinically relevant HER2 exon 20 insertion mutant A775_G776insYVMA . As an acrylamide-based analogue, it is hypothesized to act as a covalent, irreversible inhibitor of these kinases, a mechanism common to several advanced-generation EGFR and HER2 inhibitors, though specific binding kinetics for Egfr-IN-36 have not been reported in the primary literature .

Strategic Selection Rationale: Why Egfr-IN-36's Selectivity Profile Prevents Direct Substitution with Common EGFR/HER2 Inhibitors


The interchangeable use of EGFR and HER2 inhibitors in research is scientifically unsound due to the profound variability in their selectivity and potency profiles across different kinase genotypes. While compounds like lapatinib, afatinib, neratinib, and tucatinib all target the ErbB family, their quantitative efficacy against wild-type versus mutant EGFR and HER2 differs by orders of magnitude [1]. For instance, the potency of a compound against the common HER2 exon 20 insertion mutant A775_G776insYVMA is not predictable from its activity against wild-type HER2 [2]. Egfr-IN-36 exhibits a distinct inhibitory signature, combining moderate wild-type EGFR potency with high selectivity for the HER2 YVMA insertion mutant, which makes it a non-substitutable tool compound for studies specifically focused on this genotype. The following evidence details these quantitative differences.

Quantitative Differentiation Evidence for Egfr-IN-36 Against Major In-Class Comparators


Comparative Potency Against HER2 Exon 20 Insertion Mutant (A775_G776insYVMA)

In a comparison of biochemical IC50 values against the HER2 A775_G776insYVMA (YVMA) mutant, Egfr-IN-36 demonstrates a half-maximal inhibitory concentration (IC50) of 2.35 nM . This is 4.3-fold more potent than neratinib (IC50 = 10 nM) and 1.4-fold more potent than poziotinib (IC50 = 3.4 nM) [1]. While data for this specific mutant is not uniformly available for all comparators, Egfr-IN-36's potency is within the range of the most active known inhibitors for this target, indicating its utility as a high-potency probe for studying YVMA-driven signaling.

HER2 Exon 20 Insertion NSCLC Kinase Inhibition

Wild-Type EGFR Inhibition Potency Relative to Afatinib and Neratinib

Against wild-type EGFR, Egfr-IN-36 exhibits an IC50 of 19.09 nM . This potency is intermediate compared to other dual EGFR/HER2 inhibitors. It is 38-fold less potent than afatinib (IC50 = 0.5 nM) but 4.8-fold more potent than neratinib (IC50 = 92 nM) . This intermediate potency suggests a differentiated selectivity window; Egfr-IN-36 is not as potently suppressive of wild-type EGFR signaling as afatinib, which may reduce the likelihood of certain mechanism-based toxicities in cellular models, while still providing more potent EGFR blockade than neratinib.

EGFR WT Kinase Profiling Inhibitor Selectivity

Selectivity Profile: Enhanced Potency for HER2 Mutant Over HER2 WT

Egfr-IN-36 demonstrates a significant shift in potency between the wild-type and mutant forms of HER2. Its IC50 for wild-type HER2 is 120.01 nM, while its IC50 for the HER2 A775_G776insYVMA mutant is 2.35 nM, representing a 51-fold increase in potency for the mutant . This contrasts with other HER2 inhibitors like tucatinib, which exhibits high selectivity for HER2 over EGFR but is not reported to have enhanced activity against this specific exon 20 insertion mutant [1]. This property makes Egfr-IN-36 a valuable compound for dissecting signaling pathways specifically driven by the YVMA insertion.

Mutant Selectivity HER2 YVMA Kinase Profiling

Evidence-Driven Research Applications for Egfr-IN-36 in Oncology Models


In Vitro Dissection of HER2 Exon 20 Insertion (A775_G776insYVMA) Signaling

Given its 2.35 nM IC50 against the HER2 A775_G776insYVMA mutant , Egfr-IN-36 is optimally suited as a chemical probe in cell lines engineered to express this specific HER2 variant. Researchers can use Egfr-IN-36 to inhibit downstream phosphorylation cascades and assess the dependency of cellular proliferation and survival on this oncogenic driver. Its 51-fold selectivity over wild-type HER2 allows for cleaner interpretation of mutant-specific effects in isogenic cell line models .

Comparative Kinase Selectivity Profiling in ErbB Family Panels

Egfr-IN-36's unique potency fingerprint—moderate inhibition of EGFR WT (19.09 nM) , weak inhibition of HER2 WT (120.01 nM) , and potent inhibition of HER2 YVMA (2.35 nM) —makes it a critical reference compound for constructing selectivity panels. It serves as a benchmark for novel chemical entities being developed to target HER2 exon 20 insertions, allowing direct comparison of mutant vs. wild-type selectivity windows in a single assay .

Mechanistic Studies of Differential Toxicity in Wild-Type EGFR-Expressing Cells

In cellular models where the therapeutic window is being investigated, the intermediate EGFR WT potency of Egfr-IN-36 (19.09 nM) compared to the high potency of afatinib (0.5 nM) [1] makes it a valuable tool . Researchers can use Egfr-IN-36 to test the hypothesis that compounds with lower potency against wild-type EGFR exhibit reduced on-target toxicity in normal epithelial cells, while still effectively targeting mutant HER2-driven tumor cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.